4-(4-フルオロフェニル)オキサゾール-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

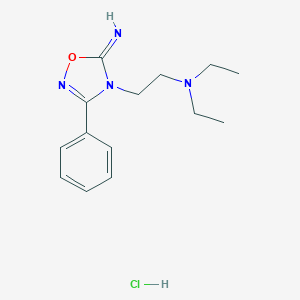

“4-(4-Fluorophenyl)oxazol-2-amine” is a chemical compound . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of “4-(4-Fluorophenyl)oxazol-2-amine” is characterized by the presence of an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(4-Fluorophenyl)oxazol-2-amine” include a solid form and a molecular weight of 194.229 Da .

科学的研究の応用

4-(4-フルオロフェニル)オキサゾール-2-アミンおよび関連化合物の用途に関する情報をいくつか見つけました。以下は、その用途の1つの詳細なセクションです。

医療用途:急性骨髄性白血病(AML)治療のためのFLT3阻害

4-(4-フルオロフェニル)オキサゾール-2-アミン:誘導体は、FLT3阻害剤としての可能性について調査されており、AMLの治療のための有望な候補です。特に、これらの化合物は、無細胞キナーゼアッセイおよびMolm-13およびMV4-11細胞において、FLT3および変異型FLT3の活性を阻害することが示されています。それらはまた、FLT3-ITD+ AML細胞の増殖を阻害し、アポトーシスを増加させました .

作用機序

Target of Action

The primary target of 4-(4-Fluorophenyl)oxazol-2-amine is the FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, and plays a crucial role in hematopoiesis, the formation of blood cellular components .

Mode of Action

The compound inhibits the activities of FLT3 and mutated FLT3 in a cell-free kinase assay . This inhibition likely results from the compound’s interaction with the ATP-binding site of the kinase, preventing the transfer of phosphate groups to the protein’s substrate and thus blocking the signal transduction pathway .

Biochemical Pathways

The inhibition of FLT3 affects the downstream signal transduction pathways that are critical for the survival and proliferation of certain types of cells . This can lead to the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s molecular weight (17816 g/mol ) and its structure suggest that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol and a balanced hydrophilic-lipophilic profile are generally well-absorbed .

Result of Action

The inhibition of FLT3 by 4-(4-Fluorophenyl)oxazol-2-amine can lead to the suppression of cell proliferation and the induction of apoptosis . This makes the compound a potential candidate for the treatment of diseases characterized by overactive FLT3 signaling, such as acute myeloid leukemia (AML) .

生化学分析

Biochemical Properties

4-(4-Fluorophenyl)oxazol-2-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the notable interactions is with FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells . The compound acts as an inhibitor of FLT3, particularly in its mutated form, which is commonly found in acute myeloid leukemia (AML) cells . By inhibiting FLT3, 4-(4-Fluorophenyl)oxazol-2-amine can reduce the proliferation of cancer cells and induce apoptosis.

Cellular Effects

The effects of 4-(4-Fluorophenyl)oxazol-2-amine on various cell types and cellular processes are profound. In AML cells, the compound inhibits the activity of FLT3, leading to decreased cell proliferation and increased apoptosis . Additionally, 4-(4-Fluorophenyl)oxazol-2-amine has been shown to suppress the expression of DNA damage repair genes, further enhancing its anti-leukemic activity . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer therapy.

Molecular Mechanism

At the molecular level, 4-(4-Fluorophenyl)oxazol-2-amine exerts its effects through several mechanisms. It binds to the FLT3 receptor, inhibiting its kinase activity and preventing downstream signaling that promotes cell proliferation and survival . This inhibition leads to the activation of apoptotic pathways, resulting in cell death. Additionally, the compound’s ability to suppress DNA damage repair genes suggests that it may enhance the efficacy of other chemotherapeutic agents when used in combination therapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Fluorophenyl)oxazol-2-amine have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and interaction with other biomolecules . Long-term studies have shown that 4-(4-Fluorophenyl)oxazol-2-amine can maintain its anti-leukemic activity over extended periods, making it a promising candidate for sustained cancer therapy .

Dosage Effects in Animal Models

The effects of 4-(4-Fluorophenyl)oxazol-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FLT3 activity and reduces cancer cell proliferation without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-(4-Fluorophenyl)oxazol-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability . The compound is metabolized primarily in the liver, where it undergoes various biochemical transformations that can affect its efficacy and toxicity . Understanding these metabolic pathways is crucial for developing effective dosing regimens and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, 4-(4-Fluorophenyl)oxazol-2-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and efficacy . Studies have shown that 4-(4-Fluorophenyl)oxazol-2-amine can effectively reach target cells and tissues, making it a viable candidate for therapeutic applications.

Subcellular Localization

The subcellular localization of 4-(4-Fluorophenyl)oxazol-2-amine plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows 4-(4-Fluorophenyl)oxazol-2-amine to interact with its target biomolecules effectively, enhancing its therapeutic potential.

特性

IUPAC Name |

4-(4-fluorophenyl)-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTIKVAJAUKENU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC(=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)

![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane](/img/structure/B190203.png)